((4-(o-Tolyloxy)phenyl)sulfonyl)methionine
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Overview
Description
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine is a synthetic compound with the molecular formula C18H21NO5S2 and a molecular weight of 395.49 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a methionine moiety, along with a phenyl ring substituted with an o-tolyloxy group. It is primarily used in research settings for its unique chemical properties.
Preparation Methods
The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine involves several steps, typically starting with the preparation of the o-tolyloxyphenyl sulfone intermediate. This intermediate is then reacted with methionine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions .
Comparison with Similar Compounds
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine can be compared with other sulfonyl-containing compounds, such as:
((4-(o-Tolyloxy)phenyl)sulfonyl)alanine: Similar structure but with alanine instead of methionine.
((4-(o-Tolyloxy)phenyl)sulfonyl)glycine: Contains glycine instead of methionine.
((4-(o-Tolyloxy)phenyl)sulfonyl)serine: Contains serine instead of methionine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-13-5-3-4-6-17(13)24-14-7-9-15(10-8-14)26(22,23)19-16(18(20)21)11-12-25-2/h3-10,16,19H,11-12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYBZOIEYVQNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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